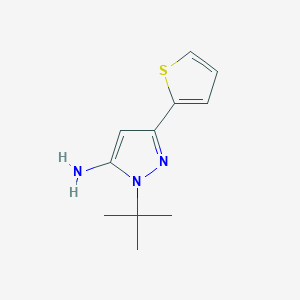

1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Descripción general

Descripción

1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine, also known as 1-t-butyl-3-thiophene-2-ylpyrazol-5-amine or TBTP, is a heterocyclic compound that has been studied for its potential applications in various fields such as medicinal chemistry, organic chemistry, and biochemistry. TBTP has been used as a building block for the synthesis of a variety of pharmaceuticals, and as a starting material for the synthesis of other heterocyclic compounds. TBTP is also known for its ability to act as a ligand in various biochemical and physiological processes, as well as its potential to be used as a catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

-

Synthesis and Spectral Studies

- Field : Chemistry

- Application : This compound has been used in the synthesis and spectral studies of 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate .

- Method : The structure of the compound was determined using Single Crystal X-ray Diffraction (SCXRD) techniques . The piperidine ring adopts a chair conformation. The structure is stabilized by two C–H…O (intermolecular interactions) and five C–H…O (intramolecular interactions) .

- Results : The structural and spectral studies of this compound have been carried out using both experimental and quantum chemical techniques .

-

Donor–Acceptor–Donor Molecules and Optoelectronic Investigation

- Field : Optoelectronics

- Application : 2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) structural isomers have been used as donor–acceptor–donor molecules in optoelectronic investigations .

- Method : The synthesis and characterization of two new D–A–D molecules were carried out via Pd catalyzed C–C and C–N coupling reactions . The dipyrrolopyrazine scaffold comprises an electron-accepting core flanked by two thiophene moieties .

- Results : The photophysical properties of these systems were characterized by UV-vis, fluorescence spectroscopy, and cyclic voltammetry. The thermal properties reveal that both the isomers are thermally stable up to 300 °C . This study demonstrates that DT-DPP can be used to build D–A molecules to produce promising conjugated materials for various optoelectronic applications .

- Organic Field-Effect Transistors (OFETs)

- Field : Electronics

- Application : Pyrazine and pyrrole fused rings with extended π-conjugation have attracted considerable interest owing to their potential applications in organic field-effect transistors (OFETs) .

- Method : The development of an electron transporting acceptor counterparts is still lagging, and new organic semiconductors are highly desirable to realize their practical applications in flexible electronic devices .

- Results : The introduction of an electro-negative nitrogen atom lowers the LUMO level. N-Rich heteroarene are predicted as n-type organic semiconductors .

- Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

- Field : Optoelectronics

- Application : Pyrazine and pyrrole fused rings with extended π-conjugation have attracted considerable interest owing to their potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Method : Compared to the hole-transporting donor units, the development of an electron transporting acceptor counterparts is still lagging, and new organic semiconductors are highly desirable to realize their practical applications in flexible electronic devices .

- Results : The introduction of an electro-negative nitrogen atom lowers the LUMO level. N-Rich heteroarene are predicted as n-type organic semiconductors .

Propiedades

IUPAC Name |

2-tert-butyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFCKNUJVHHMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)

![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)

![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)

![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)